2-Benzoyl-4,5-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

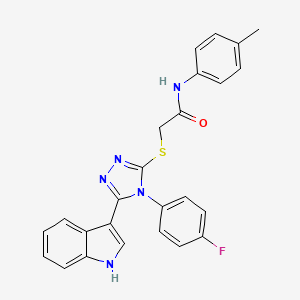

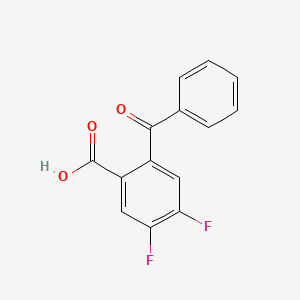

2-Benzoyl-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C14H8F2O3 and a molecular weight of 262.21 . It is used in various chemical reactions and has potential applications in different fields of chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method involves the use of aromatic or aliphatic nitriles dissolved in [bmim]HSO4. The reaction mixture is then heated at 60-65 °C for 1-3 hours . The progress of the reaction is monitored by TLC . After completion of the reaction, the reaction mixture is poured into water containing crushed ice .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F2O3/c15-11-6-9 (10 (14 (18)19)7-12 (11)16)13 (17)8-4-2-1-3-5-8/h1-7H, (H,18,19) . This code provides a unique identifier for the molecular structure of the compound .It should be stored at a cool temperature and protected from sunlight . The compound’s physical form, storage temperature, and shipping temperature are important factors to consider when handling this compound .

Scientific Research Applications

Electronic and Spectroscopic Properties

A study by Chisholm et al. (2015) focused on the electronic and spectroscopic properties of avobenzone derivatives, including compounds related to 2-Benzoyl-4,5-difluorobenzoic acid. Their research showed that these compounds exhibit strong metal-to-ligand charge transfer transitions in the visible region, indicating potential applications in photostability and energy transfer processes. The Mo₂ unit in these compounds shifts the ground state equilibrium entirely to the enol form, quenching the degradation pathways of the avobenzone moiety, which could be significant in designing more stable organic molecules for various applications, including solar energy harvesting and organic electronics (Chisholm et al., 2015).

Synthesis and Material Science Applications

The continuous flow synthesis of related benzoic acid derivatives has been reported to be of significant importance in pharmaceutical industry and material science. Deng et al. (2015) described a facile continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a compound closely related to this compound. Their method provides a high yield and high purity product, demonstrating the utility of such compounds in synthetic chemistry and potentially in the development of new materials and pharmaceuticals (Deng et al., 2015).

Pharmaceutical and Biological Research

The benzoyl and benzoic acid derivatives have been explored for their antimicrobial and anticancer properties. A study by El-Meguid (2014) constructed new compounds incorporating the benzoimidazole moiety, derived from this compound, to evaluate their antimicrobial activities. These compounds showed significant effectiveness against a range of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (El-Meguid, 2014).

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

As a derivative of benzoic acid, it may potentially influence pathways where benzoic acid and its derivatives are involved .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its stability and efficacy .

properties

IUPAC Name |

2-benzoyl-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-11-6-9(10(14(18)19)7-12(11)16)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWSTKQYLMKFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)

![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866648.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)